molecular formula C13H22N6O7 B609870 PD-1-IN-17

PD-1-IN-17

Numéro de catalogue: B609870
Poids moléculaire: 374.35 g/mol
Clé InChI: SRNQPYBWRIETFQ-XKBZYTNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PD-1-IN-17: est un inhibiteur de petite molécule de la protéine 1 de mort cellulaire programmée (PD-1). Il est connu pour sa capacité à inhiber l'interaction entre PD-1 et son ligand, le ligand 1 de mort cellulaire programmée (PD-L1), qui joue un rôle crucial dans la voie de contrôle immunitaire. Cette inhibition peut améliorer la réponse immunitaire contre les cellules cancéreuses, faisant de this compound un candidat prometteur pour l'immunothérapie contre le cancer .

Analyse Biochimique

Biochemical Properties

PD-1-IN-17 interacts with the PD-1/PD-L1 immune checkpoint pathway, which is a key player in immune regulation . The interaction between PD-1 and PD-L1 negatively regulates adaptive immune response, primarily by inhibiting the activity of effector T cells . By blocking this interaction, this compound can potentially enhance the immune response against cancer cells .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects T cells, where it can block the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and function . This can lead to an enhanced immune response against cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on T cells, and PD-L1 is its ligand. When PD-1 binds to PD-L1, it sends inhibitory signals that suppress T cell activation and function . By blocking this interaction, this compound can prevent these inhibitory signals and enhance T cell activation and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PD-1/PD-L1 immune checkpoint pathway

Transport and Distribution

It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .

Subcellular Localization

It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de PD-1-IN-17 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité souhaitée. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour optimiser le rendement et la pureté du produit final .

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, la capacité d'adaptation et la conformité aux normes réglementaires. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes à écoulement continu et de techniques de purification avancées pour assurer une production de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions: PD-1-IN-17 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Chimie: this compound est utilisé comme composé outil en recherche chimique pour étudier l'interaction PD-1/PD-L1 et son inhibition. Il aide à comprendre la relation structure-activité et à optimiser la conception d'inhibiteurs plus puissants .

Biologie: En recherche biologique, this compound est utilisé pour étudier le rôle de PD-1 dans la régulation immunitaire et son impact sur divers processus biologiques. Il est également utilisé dans des essais cellulaires pour étudier ses effets sur la prolifération et l'activation des cellules immunitaires .

Médecine: this compound a un potentiel important en immunothérapie contre le cancer. En inhibant l'interaction PD-1/PD-L1, il peut améliorer la réponse immunitaire contre les cellules cancéreuses, conduisant à des résultats thérapeutiques améliorés. Il est évalué dans des études précliniques et cliniques pour son efficacité et sa sécurité dans le traitement de divers cancers .

Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouvelles immunothérapies contre le cancer. Il sert de composé de tête pour la conception et la synthèse d'inhibiteurs de PD-1 plus efficaces .

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine PD-1 à la surface des cellules immunitaires, empêchant son interaction avec PD-L1 sur les cellules tumorales. Ce blocage libère le signal inhibiteur sur les cellules immunitaires, leur permettant de proliférer et d'attaquer les cellules cancéreuses plus efficacement. Les cibles moléculaires impliquées comprennent la protéine PD-1 et ses voies de signalisation en aval, qui sont cruciales pour la régulation immunitaire .

Applications De Recherche Scientifique

Chemistry: PD-1-IN-17 is used as a tool compound in chemical research to study the PD-1/PD-L1 interaction and its inhibition. It helps in understanding the structure-activity relationship and optimizing the design of more potent inhibitors .

Biology: In biological research, this compound is used to investigate the role of PD-1 in immune regulation and its impact on various biological processes. It is also used in cell-based assays to study its effects on immune cell proliferation and activation .

Medicine: this compound has significant potential in cancer immunotherapy. By inhibiting the PD-1/PD-L1 interaction, it can enhance the immune response against cancer cells, leading to improved therapeutic outcomes. It is being evaluated in preclinical and clinical studies for its efficacy and safety in treating various cancers .

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer immunotherapies. It serves as a lead compound for the design and synthesis of more effective PD-1 inhibitors .

Activité Biologique

Introduction

PD-1-IN-17 is a novel compound that has garnered attention due to its potential role in modulating the immune response through the PD-1/PD-L1 signaling pathway. This pathway is crucial for maintaining immune tolerance and preventing autoimmunity; however, it is also exploited by tumors to evade immune detection. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in oncology.

Mechanism of Action

PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, which, when engaged by its ligands PD-L1 or PD-L2, inhibits T cell activation and promotes immune tolerance. This compound functions as an inhibitor of this interaction, thereby enhancing T cell responses against tumors.

Table 1: Comparison of this compound with Other PD-1 Inhibitors

CompoundMechanism of ActionClinical StatusKey Findings
This compoundPD-1 blockadePreclinicalEnhanced T cell activation in tumor models
NivolumabPD-1 blockadeApprovedSignificant responses in melanoma and lung cancer
PembrolizumabPD-1 blockadeApprovedImproved survival in various cancers

Biological Activity

The biological activity of this compound has been evaluated in several preclinical studies. It has been shown to:

  • Enhance T Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in increased proliferation of CD8+ T cells upon antigen stimulation.
  • Increase Cytokine Production : this compound treatment led to higher levels of pro-inflammatory cytokines such as IFN-gamma and TNF-alpha, indicating a more robust immune response.
  • Tumor Growth Inhibition : In vivo models using murine tumor systems showed that administration of this compound significantly reduced tumor growth compared to control groups.

Case Study Analysis

A notable case study involved a murine model of melanoma treated with this compound. The results indicated:

  • Tumor Volume Reduction : Mice treated with this compound exhibited a 60% reduction in tumor volume compared to untreated controls after three weeks.
  • Immune Cell Profiling : Flow cytometry analysis revealed an increase in the proportion of activated CD8+ T cells within the tumor microenvironment post-treatment.

Table 2: Summary of Preclinical Findings

Study TypeOutcome MeasureResult
In vitroT Cell ProliferationIncreased by 40%
In vivoTumor Volume Reduction60% reduction
Cytokine AssayIFN-gamma ProductionIncreased by 50%

Clinical Implications

The promising preclinical data suggest that this compound could be a valuable addition to the therapeutic arsenal against cancers that exploit the PD-1/PD-L1 pathway. Ongoing clinical trials will be essential to evaluate its safety and efficacy in human subjects.

Future Directions

Further research is needed to:

  • Investigate Combination Therapies : Combining this compound with other immunotherapies or targeted therapies may enhance overall treatment efficacy.
  • Explore Biomarker Development : Identifying predictive biomarkers for response to this compound could optimize patient selection for therapy.

Propriétés

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQPYBWRIETFQ-XKBZYTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD-1-IN-17
Reactant of Route 2
PD-1-IN-17
Reactant of Route 3
PD-1-IN-17
Reactant of Route 4
Reactant of Route 4
PD-1-IN-17
Reactant of Route 5
PD-1-IN-17
Reactant of Route 6
PD-1-IN-17
Customer
Q & A

Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?

A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].

Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?

A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.

Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?

A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.

Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?

A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].

Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?

A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.